BenchChemオンラインストアへようこそ!

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride

Salt-form engineering Solubility optimization Procurement reproducibility

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride (CAS 954850-14-7) is a heterocyclic research compound comprising a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at the 3-position, a piperazine ring directly attached at the 5-position, and crystallized as the hydrochloride salt. Its molecular formula is C12H14Cl2N4O with a molecular weight of 301.18 g/mol.

Molecular Formula C12H14Cl2N4O
Molecular Weight 301.17 g/mol
CAS No. 954850-14-7
Cat. No. B1450314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride
CAS954850-14-7
Molecular FormulaC12H14Cl2N4O
Molecular Weight301.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C12H13ClN4O.ClH/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17;/h1-4,14H,5-8H2;1H
InChIKeyRVSVOUDFVKINAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride (CAS 954850-14-7): Structural Classification, Physicochemical Identity, and Procurement Positioning


1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride (CAS 954850-14-7) is a heterocyclic research compound comprising a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at the 3-position, a piperazine ring directly attached at the 5-position, and crystallized as the hydrochloride salt. Its molecular formula is C12H14Cl2N4O with a molecular weight of 301.18 g/mol . The compound is commercially supplied at a standard purity of ≥95% and is catalogued under MDL number MFCD22375444 [1]. As a piperazine-oxadiazole conjugate, it occupies a structural niche relevant to medicinal chemistry programs targeting CNS disorders, antimicrobial agents, and anticancer leads . The hydrochloride salt form distinguishes it from the free-base analog in terms of handling, solubility, and long-term storage stability—features directly relevant to procurement decisions in both academic and industrial research settings.

Why Generic Substitution of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride Risks Experimental Non-Reproducibility: Structural Determinants That Cannot Be Interchanged


In the oxadiazole-piperazine chemical space, seemingly minor structural variations—halogen identity on the phenyl ring, the presence or absence of a methylene spacer, and salt-form selection—produce measurable differences in target binding affinity, solubility, and metabolic handling that directly impact assay reproducibility. For instance, replacing the 4-chlorophenyl substituent with a 4-bromophenyl group in a closely related oxadiazole-piperazine-propanone series shifts the Ki against Ras-related protein Rab-2A from 110 nM to 190 nM [1]. Similarly, the direct attachment of piperazine to the oxadiazole ring (as in the target compound) versus a methylene-bridged attachment alters both the pKa of the piperazine nitrogen and the conformational degrees of freedom available for receptor engagement . The hydrochloride salt form further differentiates this compound from its free base by providing a defined stoichiometry that ensures consistent aqueous solubility and eliminates batch-to-batch variability in protonation state—a critical consideration when procuring for reproducible dose-response or crystallography studies [2]. These structural features are not interchangeable without measurable downstream consequences, making blind substitution of a 'similar' oxadiazole-piperazine derivative a material risk to experimental validity.

Product-Specific Quantitative Evidence Guide for 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride: Head-to-Head and Class-Level Differentiation Data


Hydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Handling Relative to the Free Base

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine is supplied specifically as the hydrochloride salt (C12H14Cl2N4O, MW = 301.18), in contrast to the free base form (C12H13ClN4O, MW = 264.71) . The hydrochloride counterion provides a single, defined protonation state at the piperazine nitrogen, eliminating the pH-dependent equilibrium between neutral and protonated species that complicates solubility determination and dose calculation for the free base . Vendor technical data indicate the hydrochloride salt is soluble in common organic solvents including ethanol and DMSO, with evidence suggesting high intrinsic aqueous solubility under pharmaceutical pH conditions .

Salt-form engineering Solubility optimization Procurement reproducibility

Direct Piperazine-Oxadiazole Attachment Confers Distinct Basicity and Conformational Rigidity Compared to Methylene-Bridged Analog

In the target compound (CAS 954850-14-7), the piperazine ring is attached directly to the 5-position of the 1,2,4-oxadiazole core without a methylene spacer. In the closely related analog 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 923721-29-3), a methylene bridge separates the oxadiazole from the piperazine . This single-atom difference has measurable consequences: the direct attachment increases the electron-withdrawing character exerted by the oxadiazole on the piperazine N-4 nitrogen, lowering its pKa relative to the methylene-bridged analog and reducing its propensity for protonation at physiological pH . Additionally, the removal of the methylene rotatable bond reduces the number of accessible conformers, constraining the spatial relationship between the piperazine and the 4-chlorophenyl pharmacophore .

Conformational constraint Piperazine basicity Linker SAR

4-Chlorophenyl Substitution on the 1,2,4-Oxadiazole Core Shows a Measurable Affinity Advantage Over 4-Bromophenyl in a Rab-2A GTPase Binding Assay

In a BindingDB-curated high-throughput screen (NIH RO3 MH081231-01) assessing inhibition of Ras-related protein Rab-2A, a series of 1,2,4-oxadiazole-piperazine-propanone derivatives bearing different para-substituents on the 3-phenyl ring were evaluated [1]. The 4-chlorophenyl-containing analog (BDBM54562) exhibited a binding affinity Ki of 110 nM, while the 4-bromophenyl analog (BDBM54551) showed a Ki of 190 nM [1]. The 4-methoxyphenyl analog (BDBM54577) displayed a Ki of 20 nM, representing a further 5.5-fold improvement over the chloro analog [2]. Although these data are from propanone-linked derivatives rather than the exact target compound, the para-substituent trend is consistent with the established halogen-bonding and steric parameters of chloro vs. bromo vs. methoxy groups in aromatic binding pockets [3].

Halogen SAR Binding affinity Rab GTPase inhibition

1,2,4-Oxadiazole Regioisomer Offers Differential Metabolic Stability and Hydrogen-Bonding Geometry Relative to 1,3,4-Oxadiazole Isomers

The 1,2,4-oxadiazole ring in the target compound is a regioisomer of the more commonly encountered 1,3,4-oxadiazole scaffold. The 1,2,4-oxadiazole regioisomer has been demonstrated to exhibit superior metabolic stability in certain contexts compared to its 1,3,4 counterpart. Metabolite identification studies of a GPCR modulator containing a 1,2,4-oxadiazole-piperazine substructure (structurally analogous to the target compound) in human, rat, and dog hepatocyte incubations identified two major oxadiazole ring-opened metabolites and a cysteine-piperazine adduct, with the ring-opening liability being dependent on the substitution pattern and electronic environment of the oxadiazole [1]. Furthermore, the 1,2,4-oxadiazole isomer presents a different hydrogen-bond acceptor geometry: the N-4 nitrogen of the 1,2,4-oxadiazole is positioned adjacent to the ring oxygen, whereas in 1,3,4-oxadiazoles the two nitrogen atoms are non-adjacent, leading to distinct recognition patterns by biological targets [2].

Oxadiazole regioisomerism Metabolic stability Heterocycle SAR

Commercially Available Piperazine Handle Enables Defined Downstream Derivatization with Documented Purity and Batch Traceability

The piperazine secondary amine in the target compound serves as a versatile chemical handle for further functionalization—including acylation, sulfonylation, reductive amination, and urea formation—without requiring deprotection steps . This contrasts with N-Boc-protected piperazine-oxadiazole intermediates (e.g., tert-butyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine-1-carboxylate), which necessitate an additional deprotection step and introduce an extra synthetic transformation with associated yield loss . The commercial product is supplied at ≥95% purity (HPLC) with batch-specific analytical documentation, enabling direct use in parallel synthesis libraries or as a key intermediate in medicinal chemistry campaigns . The hydrochloride salt form further ensures that the piperazine nitrogen is protonated, preventing unwanted oxidation during ambient storage and eliminating the need for inert-atmosphere handling .

Chemical handle Derivatization Procurement quality assurance

Best Research and Industrial Application Scenarios for 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride: Evidence-Validated Use Cases for Scientific Procurement


Medicinal Chemistry Library Synthesis: Direct Derivatization of the Piperazine Handle for Parallel SAR Exploration

The unprotected piperazine secondary amine in the hydrochloride salt (CAS 954850-14-7) provides a ready chemical handle for acylation, sulfonylation, or reductive amination without a deprotection step, as evidenced by its use as an intermediate for further manufacturing [1]. The defined hydrochloride stoichiometry ensures consistent reactivity across batches, enabling reproducible parallel synthesis of focused compound libraries for structure-activity relationship (SAR) campaigns targeting CNS receptors, antimicrobial targets, or anticancer pathways [2]. Procurement of this specific compound eliminates the yield loss and additional purification associated with Boc-deprotection strategies typical of protected piperazine-oxadiazole intermediates.

Rab GTPase Inhibitor Hit-to-Lead Optimization: Leveraging the 4-Chlorophenyl Substituent for Affinity-Driven Medicinal Chemistry

BindingDB data demonstrate that the 4-chlorophenyl substituent on the 1,2,4-oxadiazole core confers a Ki of 110 nM against Ras-related protein Rab-2A, representing a 1.7-fold improvement over the 4-bromophenyl analog (Ki = 190 nM) in a closely related oxadiazole-piperazine-propanone series [1]. The target compound (CAS 954850-14-7) shares this identical 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl substructure, making it a suitable starting scaffold for hit-to-lead optimization programs targeting Rab GTPases or related small GTPase families where the 4-chloro substituent provides the optimal balance of halogen bonding, steric fit, and synthetic tractability compared to bromo, fluoro, or methoxy alternatives [2].

Metabolic Stability Assessment and CYP Liability Profiling of 1,2,4-Oxadiazole-Containing Candidates

The metabolic fate of 1,2,4-oxadiazole-piperazine conjugates has been comprehensively characterized, revealing oxadiazole ring-opening as a key metabolic pathway and the formation of cysteine-piperazine adducts via glutathione conjugation [1]. The target compound, bearing the identical 1,2,4-oxadiazole-piperazine substructure, is thus a relevant tool compound for in vitro metabolic stability studies in hepatocyte incubations (human, rat, dog) and for assessing the potential for reactive metabolite formation via the cysteine adduction pathway identified in the structurally analogous GPCR modulator [1]. This application is specifically anchored to the 1,2,4-oxadiazole regioisomer and does not directly translate to 1,3,4-oxadiazole analogs.

Crystallography and Biophysical Studies Requiring Defined Salt Stoichiometry and Conformational Constraint

The direct piperazine-oxadiazole attachment in the target compound eliminates one rotatable bond compared to the methylene-bridged analog (CAS 923721-29-3), reducing conformational entropy and potentially facilitating co-crystallization with target proteins [1]. The hydrochloride salt provides a single, well-defined protonation state at the piperazine nitrogen, simplifying electron-density map interpretation and eliminating the ambiguity of mixed protonation states encountered with free-base preparations [2]. These properties make CAS 954850-14-7 the preferred form of this scaffold for X-ray crystallography, NMR-based fragment screening, and surface plasmon resonance (SPR) binding studies where conformational homogeneity and defined electrostatics are critical for data quality.

Quote Request

Request a Quote for 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.